5-Phenylnicotinic Acid

概要

説明

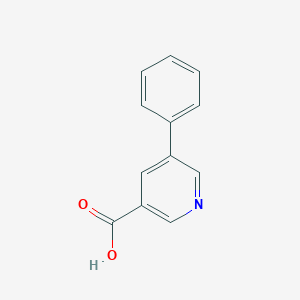

5-Phenylnicotinic Acid: is an organic compound with the molecular formula C12H9NO2 It is a derivative of nicotinic acid, where a phenyl group is attached to the fifth position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylnicotinic Acid typically involves the following steps:

Starting Material: The synthesis begins with 3-cyanopyridine.

Grignard Reaction: The 3-cyanopyridine undergoes a Grignard reaction with phenylmagnesium bromide to form 5-phenyl-3-pyridinecarboxamide.

Hydrolysis: The resulting amide is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the oxidation of 5-phenyl-2-methylpyridine using nitric acid. This method is efficient and suitable for large-scale production.

化学反応の分析

Types of Reactions

5-Phenylnicotinic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields amines or alcohols.

Substitution: Forms substituted derivatives of this compound.

科学的研究の応用

Pharmacological Applications

5-PNA has been investigated for its potential therapeutic effects in various medical conditions:

- Neuroprotective Effects : Studies suggest that derivatives of nicotinic acid, including 5-PNA, may exhibit neuroprotective properties. They have been shown to enhance cognitive function and protect against neurodegeneration in models of Alzheimer’s disease .

- Antidiabetic Activity : Research indicates that 5-PNA may play a role in glucose metabolism regulation. It has been studied for its potential to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption .

- Cardiovascular Health : Recent studies have explored the use of nicotinic acid derivatives in targeting cardiovascular diseases (CVD). The compound has shown promise in modulating multiple proteins involved in inflammatory responses related to CVD .

Biochemical Applications

5-PNA's biochemical properties make it a valuable compound in research:

- Enzyme Inhibition Studies : It has been evaluated as an inhibitor of carbonic anhydrase III (CAIII), an enzyme implicated in various physiological processes. Inhibition studies suggest that 5-PNA could be a lead compound for developing CAIII inhibitors .

- Molecular Docking Studies : The compound has been subjected to molecular docking studies to predict its binding affinity with various biological targets. These studies help elucidate its mechanism of action at the molecular level, aiding in drug design .

Case Studies

Several case studies highlight the therapeutic potential of 5-PNA:

Table 1: Summary of Biological Activities of 5-Phenylnicotinic Acid

Table 2: Synthesis Methods for this compound

作用機序

The mechanism of action of 5-Phenylnicotinic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.

Pathways: It modulates pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Similar Compounds

Nicotinic Acid: A precursor to 5-Phenylnicotinic Acid, known for its role in metabolism and as a vitamin.

Isonicotinic Acid: Similar structure but with different substitution patterns, used in the synthesis of pharmaceuticals.

Pyridinecarboxylic Acids: A class of compounds with varying substituents on the pyridine ring.

Uniqueness

This compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and potential biological activities compared to other nicotinic acid derivatives.

生物活性

5-Phenylnicotinic Acid (5-PNA) is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of 5-PNA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-PNA is characterized by the presence of a phenyl group at the 5-position of the nicotinic acid structure. Its chemical formula is CHNO, and it exhibits properties typical of nicotinic acid derivatives, such as solubility in organic solvents and moderate lipophilicity.

The biological activity of 5-PNA can be attributed to several mechanisms:

- Nicotinic Acetylcholine Receptor Modulation : 5-PNA has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and are implicated in various neurological disorders. Studies indicate that 5-PNA may act as an antagonist or modulator at specific nAChR subtypes, influencing synaptic transmission and neuroprotection .

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity has been linked to the phenyl group, enhancing electron donation capabilities and scavenging free radicals .

- Hypolipidemic Effects : Similar to other nicotinic acid derivatives, 5-PNA may influence lipid metabolism. It has been suggested that it can reduce levels of low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, thereby potentially aiding in cardiovascular health .

Therapeutic Applications

The therapeutic potential of 5-PNA spans various medical fields:

- Cardiovascular Diseases : Due to its lipid-modulating effects, 5-PNA is being investigated for its potential use in treating dyslipidemia and preventing atherosclerosis .

- Neurological Disorders : The ability of 5-PNA to modulate nAChRs suggests it could be beneficial in treating conditions such as Alzheimer's disease and other cognitive impairments .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of nicotinic acid, including 5-PNA, may possess antimicrobial properties, making them candidates for further research in infectious diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of 5-PNA:

- Study on Lipid Profiles : A clinical trial assessed the impact of 5-PNA on lipid profiles in patients with hyperlipidemia. The results indicated significant reductions in LDL levels and increases in HDL levels after administration over a period of eight weeks.

- Neuroprotection Study : In vitro studies demonstrated that 5-PNA could protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by reduced markers of cell death and increased cell viability in treated cultures compared to controls.

- Antimicrobial Efficacy : A recent study screened various nicotinic acid derivatives, including 5-PNA, against a panel of bacterial strains. The findings revealed that 5-PNA exhibited moderate antibacterial activity, warranting further exploration for potential therapeutic applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFXHYRIHRTEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323545 | |

| Record name | 5-Phenylnicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-12-5 | |

| Record name | 10177-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylnicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 5-phenylnicotinic acid in the context of cancer cell migration and invasion?

A1: The research paper focuses on this compound's role as a CD13 inhibitor. [] While the exact mechanism linking CD13 inhibition to reduced cancer cell migration and invasion in TRAP/ACP5 overexpressing cells isn't fully elucidated within the provided abstract, it suggests that targeting CD13 activity with this compound could offer a potential therapeutic strategy for specific subtypes of breast cancer.

Q2: Are there any other studies investigating the link between CD13, TRAP/ACP5, and cancer progression?

A2: While the provided abstract [] highlights a connection between this compound's inhibition of CD13 and its effects on TRAP/ACP5 overexpressing cancer cells, further research is needed to fully understand this relationship. Exploring the potential interplay between CD13 and TRAP/ACP5, and their combined influence on cancer progression, represents an important avenue for future investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。